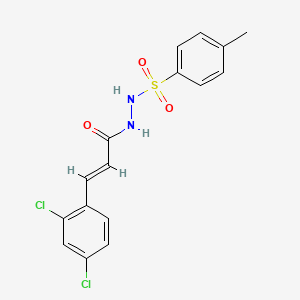

(2E)-3-(2,4-dichlorophenyl)-N'-(4-methylbenzenesulfonyl)prop-2-enehydrazide

Description

This compound (CAS name: N'-[(2E)-3-(2,4-Dichlorophenyl)prop-2-enoyl]-4-methylbenzohydrazide) is a hydrazide derivative featuring a 2,4-dichlorophenyl group and a 4-methylbenzenesulfonyl (tosyl) moiety. Its molecular formula is C₁₇H₁₄Cl₂N₂O₂, with a molecular weight of 349.2 g/mol and a purity ≥95% .

Properties

IUPAC Name |

(E)-3-(2,4-dichlorophenyl)-N'-(4-methylphenyl)sulfonylprop-2-enehydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14Cl2N2O3S/c1-11-2-7-14(8-3-11)24(22,23)20-19-16(21)9-5-12-4-6-13(17)10-15(12)18/h2-10,20H,1H3,(H,19,21)/b9-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUDAYVKZYBKSPG-WEVVVXLNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C=CC2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14Cl2N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2E)-3-(2,4-dichlorophenyl)-N'-(4-methylbenzenesulfonyl)prop-2-enehydrazide, known for its complex structure and diverse chemical properties, has garnered attention in the field of medicinal chemistry. The compound's molecular formula is C16H14Cl2N2O3S, and it exhibits significant biological activities that warrant detailed exploration.

Chemical Structure

The compound features a dichlorophenyl group and a methylbenzenesulfonyl moiety, which contribute to its biological properties. The structural representation is as follows:

- Molecular Formula : C16H14Cl2N2O3S

- Molecular Weight : 385.26 g/mol

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in antifungal and antibacterial domains. The following sections detail specific activities and findings related to the compound.

Antifungal Activity

Studies have shown that derivatives of 2,4-dichlorophenyl compounds demonstrate antifungal properties. For instance, polyazole derivatives containing similar structural motifs have been reported to be effective against pathogenic fungi such as Aspergillus fumigatus and Scedosporium apiospermum .

Case Study: Antifungal Efficacy

In a comparative study, several derivatives were tested against standard antifungal agents like ketoconazole. The results indicated that certain derivatives were as effective as these established medications, suggesting potential therapeutic applications for this compound in treating fungal infections.

| Compound | Activity Level | Comparison Agent |

|---|---|---|

| This compound | Moderate | Ketoconazole |

| Polyazole Derivative A | High | Ketoconazole |

| Polyazole Derivative B | Moderate | Oxiconazole |

Antibacterial Properties

The compound's antibacterial activity has been assessed through various in vitro assays. Preliminary findings suggest that it may inhibit the growth of several bacterial strains, although specific data on its efficacy compared to standard antibiotics is still emerging.

Research Findings

A study focusing on the degradation pathways of 2,4-dichlorophenoxyacetic acid indicated that related compounds could influence microbial populations in soil environments . This suggests potential applications in environmental microbiology and bioremediation.

The proposed mechanism of action for this compound involves the disruption of cellular processes in fungi and bacteria. The sulfonamide group is believed to interfere with metabolic pathways critical for microbial survival.

Comparison with Similar Compounds

Structural Features

The compound’s analogs vary in substituents on the phenyl ring, sulfonamide groups, and hydrazide linkages. Key structural differences include:

Key Observations :

- The tosyl group (4-methylbenzenesulfonyl) increases hydrophobicity and stability relative to benzoyl or methoxybenzenesulfonamide groups in analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.